

Kinase Profiling of DFX117: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	DFX117	
Cat. No.:	B15568789	Get Quote

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This guide provides a comprehensive kinase profiling analysis of **DFX117**, a novel dual inhibitor of c-Met and phosphatidylinositol 3-kinase alpha (PI3Kα). Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of **DFX117**'s performance against other established kinase inhibitors, supported by available experimental data.

Executive Summary

DFX117 has emerged as a promising therapeutic candidate due to its dual-targeting mechanism, which is critical in overcoming resistance mechanisms in cancer. This guide presents a comparative analysis of **DFX117** against Crizotinib, a known c-Met and anaplastic lymphoma kinase (ALK) inhibitor, and GDC-0941 (Pictilisib), a potent PI3K α / δ inhibitor. The following sections detail the kinase selectivity of these compounds, provide comprehensive experimental protocols for kinase profiling, and visualize key pathways and workflows to facilitate a deeper understanding of their mechanisms of action.

Comparative Kinase Selectivity

The table below summarizes the available kinase inhibition data for **DFX117**, Crizotinib, and GDC-0941. The data for Crizotinib and GDC-0941 is derived from KINOMEscanTM profiling, which measures the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound at a concentration of 10 μ M. A lower percentage of control



indicates stronger binding and inhibition. While a comprehensive KINOMEscan[™] profile for **DFX117** is not publicly available, its potent inhibitory activity against its primary targets, c-Met and PI3Kα, is highlighted.

Kinase Target	DFX117 (% of Control)	Crizotinib (% of Control @ 10μΜ)[1]	GDC-0941 (Pictilisib) (% of Control @ 10μΜ)[2]
c-Met	Data not available	0.5	93
ΡΙΚ3CA (ΡΙ3Κα)	Data not available	88	1.5
ALK	Data not available	0.5	94
ROS1	Data not available	1.5	96
РІКЗСВ (РІЗКβ)	Data not available	92	16
ΡΙΚ3CD (ΡΙ3Κδ)	Data not available	93	2
PIK3CG (PI3Ky)	Data not available	96	30
mTOR	Data not available	98	48
CDK2	Data not available	97	25
ERK1	Data not available	99	89
AKT1	Data not available	98	91
MEK1	Data not available	99	95
SRC	Data not available	91	78
EGFR	Data not available	98	96

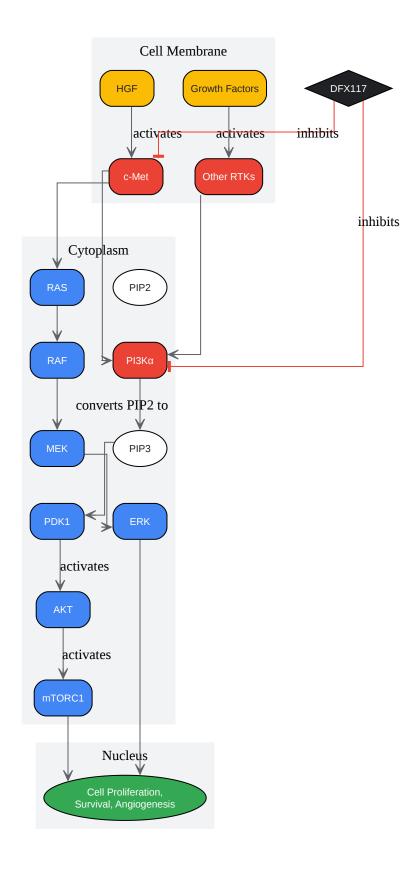
Note: Lower "% of Control" values indicate stronger inhibition. Data for **DFX117** on a broad kinase panel is not yet publicly available.

Signaling Pathway of DFX117

DFX117 exerts its anti-tumor effects by simultaneously inhibiting the c-Met and PI3K α signaling pathways. The diagram below illustrates the central role of these kinases in cell growth,



proliferation, and survival, and how **DFX117**'s dual inhibition can lead to cell cycle arrest and apoptosis.





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DFX117 inhibits c-Met and PI3Kα signaling pathways.

Experimental Protocols

Accurate and reproducible kinase profiling is fundamental to understanding the selectivity and potency of kinase inhibitors. Below are detailed methodologies for two common types of kinase assays.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Kinase of interest
- Kinase-specific substrate
- DFX117 or other inhibitors
- ATP
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- 384-well white assay plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare serial dilutions of **DFX117** and control compounds in DMSO.
- Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound or vehicle (DMSO).



- Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
- ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a doseresponse curve.

Cell-Based Kinase Assay (e.g., NanoBRET™ Target Engagement Assay)

This assay measures the apparent affinity of a test compound for a kinase target in living cells.

Materials:

- Cells expressing a NanoLuc®-kinase fusion protein
- NanoBRET™ tracer
- DFX117 or other inhibitors
- Opti-MEM® I Reduced Serum Medium
- White, tissue culture-treated 96-well or 384-well plates
- Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)

Procedure:

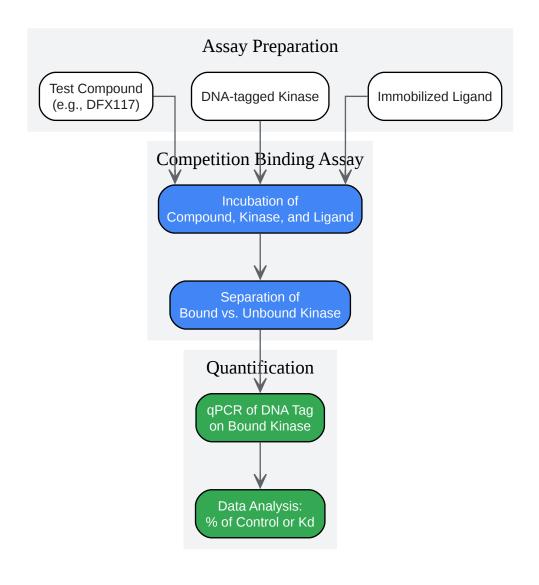


- Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate and incubate overnight.
- Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a specified period (e.g., 2 hours).
- Tracer Addition: Add the NanoBRET™ tracer to the wells.
- BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals
 using a BRET-capable plate reader.
- Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET ratio.
 Determine the IC50 values from the dose-response curves.

Experimental Workflow for Kinase Profiling

The following diagram outlines a typical workflow for the KINOMEscan[™] profiling service, a competitive binding assay used to determine kinase inhibitor selectivity.





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